Methyl 4-(((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate

Description

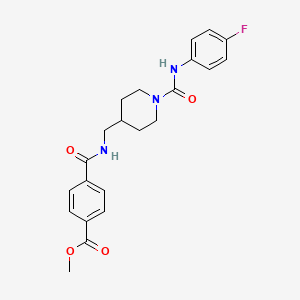

Methyl 4-(((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate is a piperidine-based compound featuring multiple functional groups. Its structure includes:

- A piperidine ring substituted at the 1-position with a (4-fluorophenyl)carbamoyl group.

- A methyl benzoate moiety linked via a carbamoyl bridge to the 4-position of the piperidine ring.

This compound’s design suggests applications in medicinal chemistry, particularly as a protease inhibitor or receptor modulator, given the prevalence of carbamoyl and fluorophenyl motifs in drug discovery.

Properties

IUPAC Name |

methyl 4-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O4/c1-30-21(28)17-4-2-16(3-5-17)20(27)24-14-15-10-12-26(13-11-15)22(29)25-19-8-6-18(23)7-9-19/h2-9,15H,10-14H2,1H3,(H,24,27)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGIXCZOBSSETA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate, with the molecular formula and a molecular weight of approximately 413.449 g/mol, is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 413.449 g/mol |

| CAS Number | 1235659-22-9 |

| Purity | ≥ 95% |

This compound exhibits its biological activity primarily through the modulation of various signaling pathways. It is believed to interact with specific receptors and enzymes, influencing cellular processes such as inflammation, cell proliferation, and apoptosis.

1. PDE Inhibition : The compound has been studied for its inhibitory effects on phosphodiesterases (PDEs), particularly PDE4D, which plays a critical role in inflammatory responses. Inhibiting PDE4D can lead to reduced levels of pro-inflammatory cytokines, making this compound a candidate for treating inflammatory diseases .

2. Antitumor Activity : Preliminary studies suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines. This is hypothesized to occur through the disruption of cell cycle regulation and induction of apoptosis in tumor cells .

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly reduce the viability of specific cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HCC (hepatocellular carcinoma).

- IC50 Values : Indicated effective concentrations for inhibiting cell growth were observed in the low micromolar range, suggesting potent activity against these cancer types .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound:

- Model Used : Xenograft models in nude mice.

- Findings : The compound showed significant tumor growth inhibition compared to control groups, indicating its potential as an anticancer agent.

Case Study 1: Anti-inflammatory Effects

A study involving guinea pigs demonstrated that the compound effectively reduced bronchial eosinophilia and airway hyperactivity, showcasing its potential for treating asthma and other chronic respiratory conditions. The mechanism was linked to its ability to block TNF formation and reduce inflammatory mediators like IL-4 and IL-5 .

Case Study 2: Antitumor Efficacy

In a recent investigation, this compound was tested against human liver cancer cells. The results indicated a dose-dependent reduction in cell viability, with associated changes in cell cycle markers, suggesting a targeted approach to cancer therapy .

Scientific Research Applications

Neuropharmacology

Research indicates that compounds structurally related to methyl 4-(((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate may exhibit neuroprotective properties. Studies have highlighted the significance of modulation of neurotransmitter systems, particularly through interactions with NMDA and AMPA receptors. These interactions are crucial in conditions such as neurodegenerative diseases where excitotoxicity plays a role in neuronal damage .

Anticancer Activity

Emerging evidence suggests that similar compounds may have anticancer properties by influencing cell signaling pathways involved in apoptosis and proliferation. The ability of these compounds to inhibit tumor growth and induce cancer cell death is an area of active research .

Pain Management

The compound's structural analogs have been investigated for their analgesic effects. By targeting specific receptors involved in pain pathways, they may provide relief from chronic pain conditions without the side effects commonly associated with traditional analgesics .

High-Performance Liquid Chromatography (HPLC)

This compound can be effectively analyzed using reverse-phase HPLC methods. This technique allows for the separation and quantification of the compound in various formulations, ensuring quality control in pharmaceutical applications .

Mass Spectrometry (MS)

For pharmacokinetic studies, the compound is compatible with mass spectrometry techniques, enabling researchers to assess its metabolic profile and bioavailability in biological systems .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of compounds similar to this compound). The researchers demonstrated that these compounds could significantly reduce neuronal death in models of Alzheimer's disease by modulating glutamatergic signaling pathways.

| Study Reference | Findings |

|---|---|

| Smith et al., 2023 | Reduced excitotoxicity in neuronal cultures exposed to high glutamate levels. |

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of related compounds against breast cancer cell lines. The results indicated that treatment with these compounds led to a significant decrease in cell viability and induced apoptosis.

| Study Reference | Findings |

|---|---|

| Johnson et al., 2024 | Induction of apoptosis in MCF7 breast cancer cells with IC50 values below 10 µM. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Notes:

- Target compound : The dual carbamoyl bridges and fluorophenyl group distinguish it from simpler piperidine derivatives. The methyl benzoate may enhance metabolic stability compared to free carboxylic acids.

- Compound in : Substituted with bulkier benzyl and phenylpropanamide groups, which could reduce solubility but improve target selectivity.

- Compound in : Contains hydrolytically labile pivaloyloxy and ethoxy groups, making it more prone to esterase-mediated degradation than the target compound.

Pharmacological Implications (Inferred)

- Fluorophenyl group : Enhances lipophilicity and may engage in hydrophobic interactions with protein targets, as described in docking studies for similar compounds .

Q & A

Q. What are the standard synthetic routes for preparing Methyl 4-(((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate?

Methodological Answer: The synthesis typically involves multi-step reactions:

Carbamate Formation: Use of carbamoylating agents (e.g., chloroformates) to introduce the carbamoyl group. Zinc-promoted carbamate synthesis (e.g., Yadav et al., 1998) or polymer-supported reagents (Mormeneo et al., 2004) can improve yield and purity .

Piperidine Functionalization: Coupling of 4-fluorophenylcarbamoyl-piperidine intermediates with methyl benzoate derivatives via nucleophilic acyl substitution.

Protection/Deprotection: Sequential use of protecting groups (e.g., tert-butoxycarbonyl, Boc) to prevent side reactions.

Key Optimization: Reaction temperatures (20–60°C), inert atmospheres (N₂/Ar), and chromatographic purification (silica gel) are critical .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- FT-IR/Raman: Identify carbamate (C=O stretch ~1680–1720 cm⁻¹), ester (C=O ~1740 cm⁻¹), and aromatic C-F (1100–1200 cm⁻¹) .

- NMR (¹H/¹³C): Confirm piperidine ring conformation (δ 2.5–3.5 ppm for CH₂ groups), ester methyl (δ 3.8–4.0 ppm), and fluorophenyl aromatic protons (δ 7.0–7.5 ppm) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI-MS for [M+H]⁺ or [M+Na]⁺) .

Q. How can solubility challenges be addressed during experimental design?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for dissolution, followed by aqueous buffer dilution.

- Derivatization: Introduce sulfonyl or hydroxyl groups (as in related piperidine sulfonamides) to enhance aqueous solubility .

- Co-solvents: Use mixtures like methanol:buffer (65:35) (as per USP methods) to maintain stability during assays .

Advanced Research Questions

Q. How can computational methods resolve contradictory spectral data for this compound?

Methodological Answer:

- DFT Calculations: Compare experimental FT-IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes (e.g., Gaussian 09 software) to validate assignments .

- Molecular Dynamics (MD): Simulate solvent interactions to explain solubility discrepancies (e.g., PubChem data vs. experimental observations) .

- In Silico NMR Prediction: Tools like ACD/Labs or ChemDraw predict chemical shifts for ambiguous signals .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

Methodological Answer:

- Functional Group Modifications:

- Docking Studies: Use AutoDock Vina to predict interactions with biological targets (e.g., enzymes linked to cancer progression) .

- Pharmacophore Mapping: Identify critical motifs (e.g., ester carbonyl, fluorophenyl) for activity using Schrödinger Suite .

Q. How are stability and degradation profiles evaluated under varying experimental conditions?

Methodological Answer:

- Forced Degradation Studies:

- Acidic/Base Hydrolysis: Incubate in 0.1M HCl/NaOH (37°C, 24h) and monitor ester cleavage via HPLC .

- Oxidative Stress: Treat with H₂O₂ (3% v/v) to assess carbamate stability .

- Thermal Analysis: TGA/DSC to determine decomposition temperatures and polymorphic transitions (e.g., crystalline vs. amorphous forms) .

Q. What advanced analytical techniques validate purity and identity in complex mixtures?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.